

An In-depth Technical Guide to the Aqueous Solubility of Trazium Esilate

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Compound of Interest

Compound Name: *Trazium esilate*

Cat. No.: *B15602011*

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Disclaimer: **Trazium esilate** is a real but never-marketed antidepressant drug. Due to the limited availability of public data on its physicochemical properties, this technical guide utilizes Trazodone Hydrochloride as a well-characterized proxy to illustrate the principles and methodologies relevant to the aqueous solubility of a pharmaceutical compound. Trazodone is also an antidepressant with a complex structure, making it a suitable substitute for this purpose.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the aqueous solubility of Trazodone Hydrochloride, including quantitative data, detailed experimental protocols, and relevant biological pathways.

Introduction to Trazodone Hydrochloride

Trazodone hydrochloride is an antidepressant medication that is chemically unrelated to tricyclic, tetracyclic, or other known antidepressant agents. It is a triazolopyridine derivative and is used for the treatment of major depressive disorder. Understanding its aqueous solubility is critical for formulation development, bioavailability, and overall therapeutic efficacy.

Physicochemical Properties of Trazodone Hydrochloride

A summary of the key physicochemical properties of Trazodone Hydrochloride is presented below.

Property	Value
Molecular Formula	<chem>C19H22ClN5O.HCl</chem>
Molecular Weight	408.32 g/mol
pKa	6.14 (in 50% ethanol) [1]
Melting Point	223-226 °C [2] [3]
Description	White, odorless crystalline powder [1]

Aqueous and Solvent Solubility of Trazodone Hydrochloride

The solubility of Trazodone Hydrochloride has been determined in various aqueous and organic solvents. The quantitative data is summarized in the table below.

Solvent	Solubility	Conditions
Water	18 mg/mL (1.8 g/100 mL)	Room Temperature [4]
Water	50 mg/mL	With heating [2] [5]
0.1 M HCl	7.4 mg/mL	- [2] [5]
Methanol	25 mg/mL	- [2] [5]
95% Ethanol	16 mg/mL (1.6 g/100 mL)	Room Temperature [4]
Chloroform	Sparingly soluble	- [1] [6]
DMSO	Soluble	- [2] [5]
45% (w/v) aq 2-hydroxypropyl- β-cyclodextrin	23.3 mg/mL	- [5]

The solubility of trazodone hydrochloride in water increases with the acidity of the aqueous medium.[\[4\]](#) The pH of a 1% (w/v) aqueous solution of trazodone hydrochloride is approximately 3.90.[\[4\]](#)

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol outlines a standard shake-flask method for determining the equilibrium solubility of a compound like Trazodone Hydrochloride in an aqueous buffer.

Objective: To determine the saturation solubility of Trazodone Hydrochloride in a specified aqueous buffer at a constant temperature.

Materials:

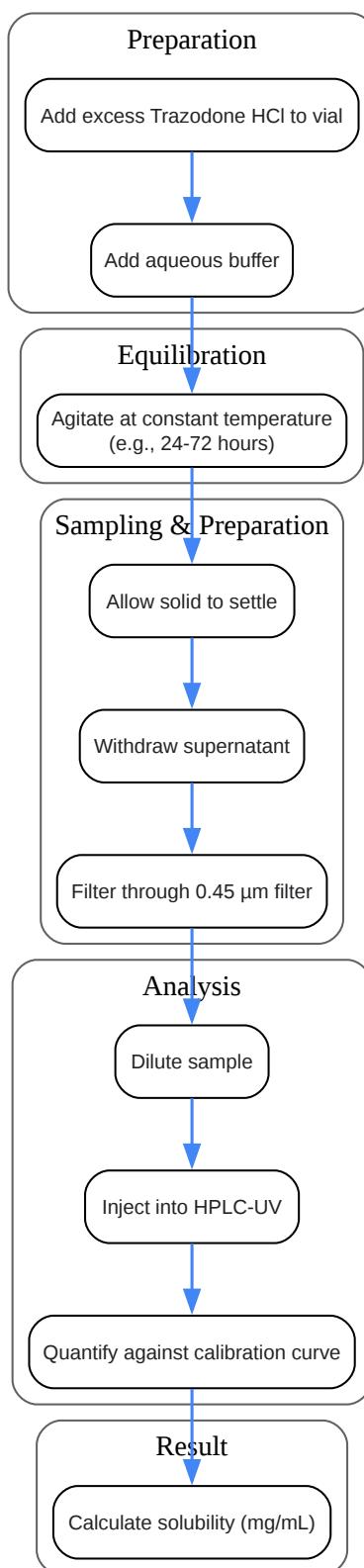
- Trazodone Hydrochloride powder
- Phosphate buffer (pH 7.4)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Centrifuge
- HPLC system with a suitable column and UV detector
- Volumetric flasks and pipettes
- Syringe filters (0.45 μ m)

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of Trazodone Hydrochloride powder to a series of glass vials.
 - Add a known volume of the phosphate buffer (e.g., 5 mL) to each vial.
 - Securely cap the vials.

- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.
 - Visually inspect for the presence of undissolved solid to confirm that a saturated solution has been achieved.
 - Carefully withdraw an aliquot of the supernatant using a pipette.
 - Filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
- Analysis:
 - Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the HPLC method.
 - Analyze the diluted sample by HPLC with UV detection at a wavelength of maximum absorbance for trazodone (e.g., ~246 nm).^[7]
 - Quantify the concentration of Trazodone Hydrochloride in the sample by comparing its peak area to a standard calibration curve.
- Data Calculation:
 - Calculate the solubility of Trazodone Hydrochloride in the buffer, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Below is a Graphviz diagram illustrating the experimental workflow.

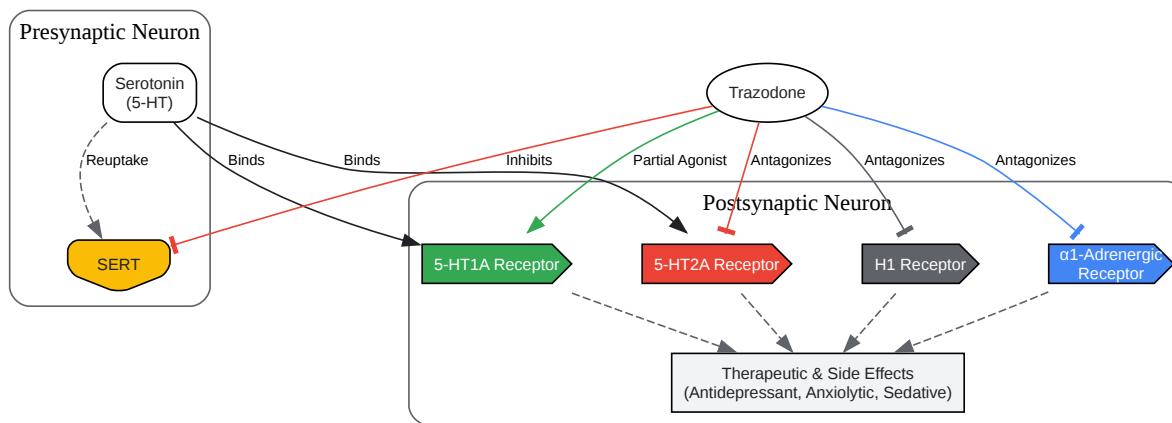
[Click to download full resolution via product page](#)**Shake-flask solubility determination workflow.**

Trazodone's Mechanism of Action: A Signaling Pathway Perspective

Trazodone has a complex pharmacological profile, acting as a Serotonin Antagonist and Reuptake Inhibitor (SARI).^{[8][9]} Its therapeutic effects are believed to be mediated through its interactions with multiple neurotransmitter systems.

The primary mechanism of action of trazodone involves the inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.^[8] Additionally, trazodone is a potent antagonist at serotonin 5-HT2A and 5-HT2C receptors.^{[9][10]} It also exhibits antagonism at α 1-adrenergic and histamine H1 receptors, which contributes to its sedative effects.^{[8][9][10]} Furthermore, trazodone acts as a partial agonist at the 5-HT1A receptor.^[10]

The following Graphviz diagram illustrates the multifaceted signaling pathway of trazodone.



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Simplified signaling pathway of Trazodone.

Conclusion

This technical guide has provided a detailed overview of the aqueous solubility of Trazodone Hydrochloride, serving as a proxy for the less-characterized **Trazium Esilate**. The presented data, experimental protocols, and mechanistic diagrams offer a comprehensive resource for researchers and professionals in drug development. A thorough understanding of a drug's solubility is fundamental to designing effective and bioavailable pharmaceutical formulations.

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